tert-Butyl vinylsulfonylcarbamate

Description

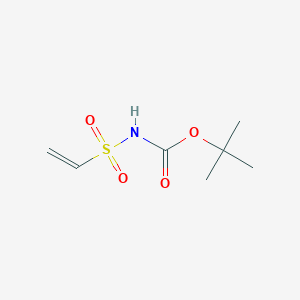

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-ethenylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5-13(10,11)8-6(9)12-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJVBDSRMVBYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for Tert Butyl Vinylsulfonylcarbamate

Derivatization Strategies and Analogue Preparation

The vinyl moiety in tert-butyl vinylsulfonylcarbamate is a key functional group that allows for various derivatization reactions, enabling the preparation of a range of analogues.

One of the most common derivatization strategies is the hydrogenation of the carbon-carbon double bond of the vinyl group to yield the corresponding saturated analogue, tert-butyl ethylsulfonylcarbamate. This transformation is effectively achieved using catalytic hydrogenation.

Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this purpose. mdpi.comresearchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas at mild temperatures and pressures. mdpi.comresearchgate.net The process is generally high-yielding and selective, leaving the sulfonylcarbamate functionality intact. mdpi.com Studies on the hydrogenation of various O-, S-, and N-vinyl derivatives have demonstrated the stability of these functional groups under Pd/C hydrogenation conditions, which supports its applicability for this compound. mdpi.comresearchgate.net

Reaction Scheme: CH2=CHSO2NHCOOC(CH3)3 + H2 --(Pd/C)--> CH3CH2SO2NHCOOC(CH3)3

The resulting ethylsulfonylcarbamate analogue exhibits different physical and chemical properties, which can be useful for various applications.

Table 2: Typical Conditions for Hydrogenation of the Vinyl Moiety

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | High activity and selectivity for C=C bond reduction mdpi.com |

| Hydrogen Source | Hydrogen Gas (H2) | Readily available and clean reducing agent researchgate.net |

| Pressure | 1-5 atm | Sufficient for reaction to proceed at a reasonable rate mdpi.com |

| Solvent | Methanol, Ethanol, Ethyl Acetate | Solubilizes the substrate without interfering with the reaction |

The synthesis of chiral, non-racemic sulfonylcarbamates is a significant challenge in asymmetric synthesis. While this compound itself is achiral, methodologies used for preparing chiral sulfonyl compounds can be considered for the synthesis of related chiral analogues. A common strategy involves the use of chiral auxiliaries. nih.gov

By analogy with established methods, one could envision a stereoselective synthesis starting from a chiral precursor. For instance, chiral sulfinates, which are esters of sulfinic acid, are valuable intermediates for preparing enantiomerically pure sulfoxides and other sulfur-containing chiral compounds. nih.gov A well-known approach is the Andersen method, which utilizes diastereomerically pure menthyl p-toluenesulfinate. nih.gov

Another powerful approach in asymmetric synthesis involves the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. nih.gov This chiral amine reagent is widely used for the synthesis of enantiomerically pure amines. nih.gov By analogy, a strategy for chiral sulfonylcarbamates could involve:

Reaction of a prochiral sulfonyl chloride with a chiral alcohol to form diastereomeric sulfonate esters.

Separation of these diastereomers using chromatography or crystallization.

Nucleophilic displacement with the carbamate (B1207046) to yield the desired enantiomerically enriched sulfonylcarbamate.

These approaches highlight the potential pathways to access chiral analogues of sulfonylcarbamates, which are valuable in medicinal chemistry and as ligands in asymmetric catalysis. nih.govsemanticscholar.org

Reactivity and Transformational Chemistry of Tert Butyl Vinylsulfonylcarbamate

Reactions of the Vinyl Group

The electron-withdrawing nature of the sulfonylcarbamate group significantly influences the reactivity of the adjacent vinyl group, making it susceptible to a variety of addition reactions and a potential partner in powerful carbon-carbon bond-forming methodologies.

Electrophilic Addition Reactions

While specific studies on the electrophilic addition to tert-butyl vinylsulfonylcarbamate are not extensively documented, the reactivity of analogous vinyl ethers and other electron-rich alkenes can provide insights. For instance, the reaction of tert-butyl vinyl ether with p-toluenesulfenyl chloride proceeds via an electrophilic addition mechanism to yield a functionalized sulfide. researchgate.net Similarly, the activation of weak electrophiles, such as butyl chloride, with sulfur trioxide enables their addition to activated alkenes like 2-allylphenol. nih.gov These examples suggest that this compound, despite the electron-withdrawing sulfonyl group, could potentially undergo electrophilic additions under suitable conditions with highly reactive electrophiles.

Nucleophilic Addition Reactions

The electron-deficient nature of the β-carbon of the vinyl group in this compound makes it an excellent Michael acceptor for various nucleophiles. This reactivity is well-documented for structurally similar vinyl sulfonamides and vinyl sulfonimidamides.

Research on vinyl sulfonimidamides, which are close structural analogs, demonstrates their high reactivity towards sulfur- and nitrogen-based nucleophiles. rsc.orgresearchgate.netnih.gov For example, the reaction of N-substituted vinyl sulfonimidamides with thiols proceeds readily. The rate of these reactions is significantly influenced by the substituent on the nitrogen atom. An N-tert-butyl substituted vinyl sulfonimidamide, which is a close model for this compound, exhibits reduced reactivity compared to other N-alkyl or N-acyl derivatives due to steric hindrance and the electron-donating nature of the tert-butyl group. rsc.orgresearchgate.net

Kinetic studies on the addition of glutathione (B108866) (GSH) to various N-substituted vinyl sulfonimidamides have provided quantitative data on their electrophilicity. The half-life (t1/2) of the reaction serves as a measure of reactivity.

| N-Substituent | Half-life (t1/2) in seconds |

|---|---|

| n-Butyl | 162 |

| tert-Butyl | 403 |

| Aryl | 532 |

These findings suggest that this compound would readily undergo conjugate addition with a variety of soft nucleophiles, such as thiols, amines, and enolates, providing a straightforward route to functionalized ethylsulfonylcarbamates. The reaction rate would likely be moderate, allowing for controlled additions.

Olefin Metathesis and Cross-Coupling Potential

The vinyl group of this compound is a suitable substrate for powerful carbon-carbon bond-forming reactions like olefin metathesis and various cross-coupling reactions.

Olefin Metathesis:

Olefin metathesis has become a cornerstone of modern organic synthesis, and vinyl sulfonamides have been successfully employed in cross-metathesis (CM) reactions. acs.orgmdpi.com Studies have shown that vinyl sulfonamides can act as effective partners in CM reactions with a variety of olefins in the presence of second-generation ruthenium catalysts, such as the Hoveyda-Grubbs catalyst. acs.orgmdpi.com These reactions typically proceed with high E-selectivity, affording the trans-isomer of the product. acs.org

For instance, the cross-metathesis of N,N-diethylethenesulfonamide with various alkenes has been shown to proceed in good yields. acs.org

| Alkene Partner | Catalyst | Solvent | Yield of (E)-isomer |

|---|---|---|---|

| tert-Butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda-Grubbs 2nd Gen. | DCM | Good |

| Moxifloxacin derivative | Hoveyda-Grubbs 2nd Gen. | DCM | 60% |

Given these precedents, this compound is expected to be a viable substrate for olefin metathesis, enabling the synthesis of a wide array of novel, functionalized α,β-unsaturated sulfonylcarbamates.

Cross-Coupling Reactions:

The vinyl group can also participate in various palladium-catalyzed cross-coupling reactions. Vinyl sulfonates are well-established coupling partners in reactions like the Suzuki, Stille, and Heck couplings. Although a sulfonylcarbamate differs from a sulfonate, the electronic similarities suggest that this compound could potentially undergo similar transformations. These reactions would allow for the introduction of aryl, heteroaryl, or other vinyl groups at the β-position of the original vinyl moiety.

Transformations at the Sulfonyl Group

The sulfonyl group in this compound is another key site for chemical transformations, offering opportunities for modification through nucleophilic attack or changes in the oxidation state of the sulfur atom.

Nucleophilic Interactions and Substitutions on Sulfur

While direct nucleophilic substitution at the sulfur center of a sulfonylcarbamate is not a commonly reported transformation due to the stability of the sulfonyl group, analogies can be drawn from the reactivity of related sulfonyl compounds. The sulfur atom in the sulfonyl group is highly electrophilic and, in principle, can be attacked by strong nucleophiles.

Theoretical studies on the nucleophilic substitution at a sulfonyl center have shown that the reaction proceeds through a trigonal bipyramidal intermediate or transition state. acs.org The high electropositivity of the sulfur atom makes it susceptible to attack. However, in the case of this compound, the presence of two oxygen atoms and a nitrogen atom already bonded to the sulfur makes direct substitution challenging.

Oxidative and Reductive Manipulations of Sulfonyl Moieties

The sulfonyl group represents the highest oxidation state of sulfur. Therefore, further oxidation is not possible. However, reductive manipulations of sulfonyl groups are well-established in organic synthesis and can lead to the formation of sulfones, sulfoxides, or even complete removal of the sulfur moiety (desulfonylation). rsc.org

Reductive desulfonylation can be achieved using various reducing agents, such as samarium(II) iodide or sodium amalgam. rsc.org This process is particularly useful in the context of the Julia-Kocienski olefination, where a sulfone is reductively eliminated to form an alkene. While not directly applicable to the vinylsulfonylcarbamate itself, this highlights the general possibility of cleaving the carbon-sulfur bond under reductive conditions.

More relevant to the synthetic utility of the sulfonyl group in this context would be reductive processes that modify the sulfonyl moiety while retaining the carbon skeleton. For example, reduction of a sulfonyl group to a sulfinate or a sulfenate could be envisioned, although specific methods for this transformation on a vinylsulfonylcarbamate have not been reported. Such transformations would significantly alter the electronic properties and further synthetic potential of the molecule.

Chemistry of the tert-Butyl Carbamate (B1207046) Functionality

The reactivity of the tert-butyl carbamate is dominated by the lability of the tert-butyl group in the presence of acid. This characteristic is central to its role as a protecting group.

The removal of the tert-butyl carbamate (Boc) protecting group is most commonly achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation, which then typically fragments to isobutylene (B52900) and a proton. This process ultimately liberates the free amine.

The initial step in the acid-catalyzed cleavage of a tert-butyl carbamate is the protonation of the carbamate functionality. nih.gov This is followed by the cleavage of the C-O bond, leading to the formation of a tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the deprotected amine, carbon dioxide, and a proton. nih.govacsgcipr.org

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) being a traditional choice. nih.govnih.gov However, due to the harshness of TFA, milder and more selective methods have been developed. These include the use of Lewis acids like ferric chloride, which can coordinate to the oxygen atoms of the tert-butyl ester, weakening the C-O bond and facilitating cleavage. nih.gov Other reported methods for N-Boc deprotection include the use of oxalyl chloride in methanol, which offers a mild and selective alternative tolerant of various functional groups. nih.govrsc.org

The choice of deprotection strategy often depends on the presence of other acid-sensitive functional groups within the molecule, necessitating an orthogonal protection strategy. acsgcipr.org For instance, the Boc group is significantly more sensitive to acid than other protecting groups like the benzyloxycarbonyl (Cbz) group, allowing for its selective removal. acsgcipr.org

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Conditions | Notes |

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Traditional and effective, but can be harsh. nih.govnih.gov |

| Hydrochloric acid (HCl) | In organic solvents like dioxane or ethyl acetate | A common and effective method. nih.gov |

| Ferric Chloride (FeCl₃) | In dichloromethane (DCM) | A mild Lewis acid catalyst. nih.gov |

| Oxalyl Chloride/Methanol | Room temperature | Mild and selective for various substrates. nih.govrsc.org |

| Aqueous Phosphoric Acid | An alternative acidic condition. nih.gov | |

| Silica Gel | Can effect deprotection of thermally sensitive heterocycles. nih.gov |

It is important to note that the generation of the tert-butyl cation during deprotection can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture. acsgcipr.org

The tert-butyl carbamate group is known for its stability under a wide range of chemical conditions, which contributes to its utility as a protecting group. It is generally stable to basic conditions, catalytic hydrogenolysis, and many nucleophilic reagents. lookchem.comacs.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine.

Carbamates, in general, exhibit good chemical and proteolytic stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. acs.orgnih.gov This resonance imparts a degree of conformational restriction and stability to the carbamate functionality. acs.orgnih.gov However, the rotational barrier of the C-N bond in carbamates is lower than in amides, making them slightly more susceptible to cleavage. nih.gov

While stable to many reagents, the Boc group's lability in acidic environments is its defining characteristic. acsgcipr.org The rate of cleavage can be influenced by the solvent, with polar solvents sometimes facilitating the reaction. nih.gov Furthermore, while generally stable to heat, some carbamates can be volatile and may decompose at elevated temperatures. orgsyn.org

Table 2: General Stability Profile of tert-Butyl Carbamate

| Condition | Stability |

| Strong Acids | Labile |

| Strong Bases | Generally Stable |

| Nucleophiles | Generally Stable |

| Catalytic Hydrogenolysis | Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents | Generally Stable |

Radical Chemistry Considerations Involving the tert-Butyl Moiety (by analogy with tert-butyl radical and tert-butyl hydroperoxide)

While the primary reactivity of the tert-butyl carbamate group is centered around its acid-catalyzed cleavage, it is instructive to consider the potential for radical chemistry involving the tert-butyl moiety by drawing analogies with the well-studied tert-butyl radical and tert-butyl hydroperoxide.

The tert-butyl radical , (CH₃)₃C·, is a highly reactive and unstable intermediate with a trigonal pyramidal geometry. ontosight.ai It readily participates in substitution, addition, and rearrangement reactions. ontosight.ai Its formation can occur through homolytic cleavage of suitable precursors. ontosight.ai

Tert-butyl hydroperoxide (TBHP) is often used in radical chemistry as an initiator. psu.edursc.org Its decomposition, which can be induced by metal ions like iron(III), generates tert-butoxyl and tert-butylperoxyl radicals. psu.edursc.org These oxygen-centered radicals are highly reactive and can abstract hydrogen atoms or participate in other radical processes. cdnsciencepub.comresearchgate.net For instance, the reaction of tert-butyl hydroperoxide with hemoglobin systems leads to the production of the tert-butyloxy radical. nih.gov

By analogy, it is conceivable that under specific conditions, such as high temperatures or the presence of radical initiators, the tert-butyl group of this compound could undergo homolytic cleavage to form a tert-butyl radical. This radical could then engage in a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, or addition to unsaturated systems. However, it is important to emphasize that such radical pathways are not the typical or desired reaction pathway for this compound under standard synthetic conditions. The primary and most synthetically useful reactivity remains the acid-promoted deprotection of the carbamate group.

The study of the radical chemistry of tert-butyl hydroperoxide has shown that the reaction pathways can be complex and dependent on the specific conditions, including the presence of metal catalysts. psu.edursc.org For example, maintaining the iron catalyst in the ferric state during the oxidation of 2,4,6-tri-tert-butylphenol (B181104) with TBHP leads exclusively to tert-butyl-peroxylated products. psu.edursc.org This highlights the nuanced nature of radical reactions involving tert-butyl species.

Strategic Applications of Tert Butyl Vinylsulfonylcarbamate in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate in Target-Oriented Synthesis

The bifunctional nature of tert-butyl vinylsulfonylcarbamate makes it a valuable linchpin in the assembly of complex molecular architectures. The electron-deficient vinyl group serves as an excellent Michael acceptor, while the Boc-protected nitrogen can be deprotected under specific conditions to reveal a primary sulfonamide or participate in further transformations.

Precursor in the Synthesis of β2-Adrenoreceptor Agonists

This compound and its derivatives are key intermediates in the synthesis of long-acting β2-adrenoreceptor agonists, a class of drugs used in the management of respiratory diseases like asthma and COPD. While specific proprietary syntheses may vary, the general strategy often involves the conjugate addition of a suitably functionalized amine to the vinylsulfonylcarbamate core.

For instance, in a patented synthesis of the long-acting β2-adrenoreceptor agonist Salmeterol, a key step involves the reaction of an amino alcohol with a protected vinyl sulfonamide. This approach highlights the utility of the vinylsulfonamide moiety as a robust and reliable electrophile for the introduction of the critical sulfonamide-containing side chain characteristic of many potent β2-agonists. The tert-butyl carbamate (B1207046) provides a stable protecting group that can be removed at a later stage of the synthesis without affecting other sensitive functional groups in the molecule.

Application in the Construction of Diverse Chemical Scaffolds

The reactivity of the vinylsulfonamide group has been harnessed to create a wide array of chemical scaffolds, particularly heterocyclic systems. A notable example is the "Click, Click, Cyclize" strategy, which uses vinyl sulfonamide "linchpins" to generate skeletally diverse sultams (cyclic sulfonamides). psu.edu This approach relies on pairing the vinyl sulfonamide with other functional groups within the same molecule, leading to various cyclization reactions.

This diversity-oriented synthesis (DOS) strategy allows for the rapid assembly of complex molecular frameworks from simple starting materials. psu.edu By choosing the appropriate functional group pairings, a range of cyclization pathways can be accessed, as detailed in the table below.

| Functional Group Pairing | Cyclization Reaction Type | Resulting Scaffold |

| Vinyl Sulfonamide + Alkene/Alkyne | Ring-Closing Metathesis | Unsaturated Sultams |

| Vinyl Sulfonamide + Halide | Intramolecular Heck Reaction | Fused Bicyclic Sultams |

| Vinyl Sulfonamide + Internal Nucleophile | Intramolecular aza-Michael Addition | Saturated Sultams |

| Vinyl Sulfonamide + Aldehyde | Intramolecular Baylis-Hillman Reaction | Hydroxylated Sultams |

| Vinyl Sulfonamide + Alkyne + CO | Pauson-Khand Reaction | Cyclopentenone-fused Sultams |

This table illustrates the versatility of the vinyl sulfonamide moiety in generating diverse molecular scaffolds through various intramolecular cyclization strategies. psu.edu

Contribution to Protecting Group Methodologies

The tert-butyl carbamate (Boc) group is one of the most widely used nitrogen protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Strategic Use of the tert-Butyl Carbamate in Orthogonal Protection Schemes

The Boc group on this compound is a key element in orthogonal protection strategies, where multiple protecting groups are used to mask different functional groups in a molecule, and each can be removed selectively without affecting the others. This allows for precise, stepwise modifications of a complex molecule.

A clear example of this is found in synthetic sequences where a Boc-protected sulfonamide coexists with an Fmoc (fluorenylmethyloxycarbonyl)-protected amine. The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable. This allows for the selective deprotection of the Fmoc-protected amine to enable further reactions, such as peptide coupling, while the Boc-protected sulfonamide remains intact. Subsequently, the Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the sulfonamide, demonstrating a classic orthogonal protection strategy. This approach is invaluable in the synthesis of complex peptides and other multifunctional molecules where precise control over reactive sites is paramount.

Potential as a Building Block in Chemical Library Synthesis and Fragment-Based Approaches (by analogy with related sulfonamide reagents)

By analogy with other vinyl sulfonamides and sulfonamide-containing fragments, this compound is a promising building block for chemical library synthesis and fragment-based drug discovery (FBDD). proteopedia.org The vinyl sulfonamide moiety can act as a "warhead" for covalent inhibitors, forming irreversible bonds with nucleophilic residues like cysteine or lysine (B10760008) in target proteins. nih.govrsc.org

The synthesis of libraries of covalent fragments often involves the use of versatile building blocks that can be readily diversified. rsc.org The ability to functionalize the amine precursor to this compound allows for the creation of a library of related vinyl sulfonamides, each with different substituents to explore the chemical space around a biological target.

In fragment-based drug discovery, small, low-complexity molecules (fragments) that bind weakly to a target are identified and then optimized to create more potent leads. researchgate.netnih.gov Sulfonamide-containing fragments are frequently used in FBDD due to their ability to form key hydrogen bonds with protein targets. proteopedia.org

| Fragment Type | Application/Target | Reference |

| Sulfamide Fragments | Carbonic Anhydrase Inhibitors | nih.gov |

| Acylsulfonamide Fragments | Bcl-xL (anti-cancer target) | proteopedia.org |

| Covalent Vinyl Sulfonamide Fragments | Irreversible Protein Tethering | rsc.org |

| Diverse Sulfonamide Fragments | General FBDD Libraries | researchgate.net |

This table provides examples of how sulfonamide-containing fragments are utilized in fragment-based drug discovery.

The combination of a reactive covalent warhead and a protected nitrogen functionality makes this compound and its analogues valuable tools for generating novel chemical entities for drug discovery and chemical biology.

Mechanistic Investigations and Computational Studies of Reactions Involving Tert Butyl Vinylsulfonylcarbamate

Elucidation of Reaction Pathways and Intermediate Formation

The reactivity of tert-butyl vinylsulfonylcarbamate is characterized by the distinct roles of its functional groups, which dictate the pathways of its reactions and the intermediates formed. The vinyl group, being an electron-deficient alkene, is susceptible to nucleophilic attack, while the sulfonylcarbamate moiety can act as a leaving group or participate in rearrangements.

One of the primary reaction pathways for this compound involves its use in cycloaddition reactions. For instance, in reactions with dienes, it can undergo aza-Diels-Alder reactions, where the C=C bond of the vinyl group acts as the dienophile. The mechanism proceeds through a concerted [4+2] cycloaddition pathway, leading to the formation of a six-membered heterocyclic ring containing nitrogen and sulfur. The stereochemistry of the resulting product is often controlled by the frontier molecular orbitals of the diene and the dienophile.

Another significant reaction pathway is the Michael addition, where nucleophiles add to the β-carbon of the vinyl group. This reaction is facilitated by the electron-withdrawing sulfonyl group, which polarizes the double bond. The mechanism involves the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate. This intermediate is then protonated to yield the final addition product. The nature of the nucleophile and the reaction conditions can influence the rate and efficiency of the Michael addition.

Furthermore, under certain conditions, this compound can undergo rearrangements. For example, in the presence of a strong base, it can potentially undergo a rsc.org-prototropic shift, leading to the formation of an allylic sulfonylcarbamate. The stability of the resulting isomer and the reaction conditions are critical factors in determining the feasibility of such rearrangements.

The formation of radical intermediates has also been explored. In the presence of radical initiators, the vinyl group can participate in radical addition reactions. For example, the addition of a radical species to the double bond generates a new carbon-centered radical, which can then propagate a chain reaction or be trapped by another species. The regioselectivity of the radical addition is governed by the stability of the resulting radical intermediate.

Computational Modeling of Reactivity, Selectivity, and Energetics

Computational chemistry provides valuable insights into the reactivity, selectivity, and energetics of reactions involving this compound. Density Functional Theory (DFT) calculations are commonly employed to model the geometric and electronic structures of reactants, transition states, and products.

Reactivity and Selectivity:

Computational models can predict the most likely sites for nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals. For this compound, the lowest unoccupied molecular orbital (LUMO) is typically localized on the vinyl group, indicating its susceptibility to nucleophilic attack. The calculated energy barriers for different reaction pathways can explain the observed regioselectivity and stereoselectivity in reactions such as the aza-Diels-Alder and Michael addition reactions.

For example, in a study on the aza-Diels-Alder reaction, DFT calculations can be used to compare the activation energies of the endo and exo transition states, thereby predicting the preferred stereochemical outcome. Similarly, in Michael additions, computational modeling can help in understanding the preference for 1,4-addition over other potential reaction pathways by comparing the stabilities of the possible intermediates and transition states.

Energetics:

Computational studies allow for the determination of the reaction's energetic profile, including the energies of intermediates and transition states. This information is crucial for understanding the reaction mechanism and kinetics. For instance, the calculated Gibbs free energy of activation (ΔG‡) can be correlated with the experimental reaction rate.

A study on the oxidation of cyclohexene (B86901) using tert-butyl hydroperoxide (TBHP) catalyzed by different metal salts provides a relevant parallel to understanding reaction energetics. rsc.org In that system, the reaction mechanism and product selectivity were found to be highly dependent on the catalyst used. rsc.org For example, with CuCl2 as the catalyst, the reaction proceeds through the formation of a t-BuOO• radical, which then leads to the oxidation of the allylic position of cyclohexene. rsc.org In contrast, with VCl3 as the catalyst, the t-BuOO• radical directly reacts with the C=C double bond to form an epoxide. rsc.org This highlights how computational modeling can be applied to understand how different catalysts can influence the energetics of various pathways in reactions involving reactive species similar to those that could be generated from this compound.

The following table summarizes key energetic data that can be obtained from computational studies of reactions involving this compound.

| Reaction Type | Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Aza-Diels-Alder | Activation Energy (ΔE‡) | 15 - 25 | Determines reaction rate and feasibility. |

| Reaction Energy (ΔEr) | -20 to -40 | Indicates thermodynamic favorability. | |

| Michael Addition | Activation Energy (ΔE‡) | 10 - 20 | Lower barrier compared to cycloaddition. |

| Intermediate Stability | Varies with nucleophile | Determines the lifetime of the intermediate. |

These computational models, when benchmarked against experimental data, provide a powerful tool for predicting the behavior of this compound in various chemical transformations and for designing new synthetic methodologies.

Advanced Analytical Approaches for the Characterization and Purity Assessment of Tert Butyl Vinylsulfonylcarbamate in Research Contexts

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of tert-butyl vinylsulfonylcarbamate. Each method provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural confirmation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the vinyl group. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The three protons of the vinyl group (-CH=CH₂) would present a more complex splitting pattern, characteristic of an AMX or ABC spin system, depending on the magnetic field strength. This would result in distinct multiplets for each vinyl proton, with coupling constants revealing their geometric relationship (cis, trans, or geminal). The N-H proton of the carbamate (B1207046) group may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the quaternary and methyl carbons of the tert-butyl group, the two carbons of the vinyl group, and the carbonyl carbon of the carbamate. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon would appear significantly downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands. The N-H stretching vibration of the carbamate would likely appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching of the carbamate group would give rise to a strong absorption band around 1700-1730 cm⁻¹. Furthermore, the sulfonyl group (SO₂) would be characterized by two strong stretching bands, typically found in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The C=C stretching of the vinyl group would be observed in the 1620-1680 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Under electron ionization (EI), the molecular ion peak (M⁺) of this compound would be observed. A prominent fragmentation pathway would likely involve the loss of a tert-butyl group to form a stable tert-butyl cation ([M-57]⁺), which is often a base peak for compounds containing this moiety. Other characteristic fragments could arise from the cleavage of the sulfonylcarbamate linkage. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula, providing a high degree of confidence in the compound's identity.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Expected Multiplicity/Appearance |

| ¹H NMR | tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet |

| ¹H NMR | Vinyl (-CH=CH₂) | ~6.0 - 6.5 | Multiplets |

| ¹H NMR | Carbamate (N-H) | Variable | Broad Singlet |

| ¹³C NMR | tert-Butyl (quaternary C) | ~80 | Singlet |

| ¹³C NMR | tert-Butyl (methyl C) | ~28 | Quartet |

| ¹³C NMR | Vinyl (=CH₂) | ~125 | Triplet |

| ¹³C NMR | Vinyl (-CH=) | ~135 | Doublet |

| ¹³C NMR | Carbonyl (C=O) | ~150-155 | Singlet |

| IR | N-H Stretch | 3200-3400 | Sharp to Moderately Broad |

| IR | C=O Stretch | 1700-1730 | Strong |

| IR | SO₂ Asymmetric Stretch | 1300-1350 | Strong |

| IR | SO₂ Symmetric Stretch | 1140-1160 | Strong |

| IR | C=C Stretch | 1620-1680 | Medium |

| Mass Spec (EI) | Molecular Ion (M⁺) | Calculated m/z | Present |

| Mass Spec (EI) | [M - C₄H₉]⁺ | M - 57 | Likely prominent |

Chromatographic Techniques for Impurity Profiling and Quantitative Analysis

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for its purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A UV detector would be suitable for detection, as the carbamate and vinyl groups provide chromophores. By developing a validated HPLC method, one can accurately determine the purity of a sample by measuring the area percentage of the main peak relative to any impurity peaks. This technique is also amenable to quantitative analysis through the use of a calibration curve generated from standards of known concentration.

Gas Chromatography (GC): Depending on the thermal stability and volatility of this compound, gas chromatography could also be a viable analytical tool. If the compound is sufficiently stable to be vaporized without decomposition, GC can offer high resolution and sensitivity. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. Detection could be achieved using a flame ionization detector (FID) for general hydrocarbon detection or a mass spectrometer (GC-MS) for definitive identification of both the target compound and any impurities based on their mass spectra. nist.gov

Advanced Crystallographic and Spectrometric Characterization

For an in-depth understanding of the three-dimensional structure of this compound, more advanced analytical techniques can be utilized.

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting the molecular ion or a specific fragment ion and analyzing the resulting daughter ions. This can help to piece together the connectivity of the molecule and confirm the proposed structure.

Future Perspectives and Emerging Avenues in Tert Butyl Vinylsulfonylcarbamate Research

Development of Novel Catalytic and Stereoselective Synthetic Routes

Recent advances in catalysis for related vinyl sulfonamides suggest promising directions. The application of transition-metal catalysis, particularly with palladium, copper, and rhodium complexes, is a key area of interest. These catalysts could enable novel cross-coupling reactions to introduce the vinylsulfonyl group or to functionalize the vinyl moiety with high precision. Furthermore, the development of asymmetric catalytic systems is crucial for accessing enantiomerically enriched derivatives of tert-butyl vinylsulfonylcarbamate, which is of paramount importance for applications in medicinal chemistry and materials science. Organocatalysis also presents a powerful, metal-free alternative for stereoselective transformations. universityofgalway.ie

Table 1: Potential Catalytic Systems for the Stereoselective Synthesis of this compound Analogs

| Catalyst Type | Potential Reaction | Expected Outcome |

|---|---|---|

| Transition-Metal Catalysis | ||

| Chiral Palladium Complexes | Asymmetric Heck Reaction | Enantioselective formation of substituted vinylsulfonylcarbamates. |

| Copper/Chiral Ligand Systems | Asymmetric Conjugate Addition | Introduction of chiral substituents at the β-position of the vinyl group. |

| Chiral Rhodium Catalysts | Asymmetric Hydrogenation | Stereoselective reduction of a substituted vinyl group to a chiral alkyl group. |

| Organocatalysis | ||

| Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael Addition | Enantioselective addition of nucleophiles to the vinyl group. universityofgalway.ie |

| Chiral Phosphoric Acids | Asymmetric [4+2] Cycloaddition | Diastereo- and enantioselective synthesis of complex cyclic sulfonamides. |

Exploration of Unconventional Reactivity and Derivatizations

Beyond its established role as a Michael acceptor, future research will likely delve into the unconventional reactivity of this compound to forge novel molecular scaffolds. The electron-deficient nature of the vinyl group, activated by the sulfonyl moiety, makes it a prime candidate for a variety of transformations that have yet to be systematically explored.

One promising avenue is its participation in pericyclic reactions, such as Diels-Alder and other cycloadditions. By acting as a dienophile, it could provide access to complex cyclic and heterocyclic sulfonamides that would be challenging to synthesize through other means. Furthermore, the exploration of radical-mediated reactions involving the vinyl group could lead to novel carbon-carbon and carbon-heteroatom bond formations.

The derivatization of the this compound molecule itself is also an area ripe for innovation. While modifications of the carbamate (B1207046) nitrogen are common, future work could focus on the selective functionalization of the vinyl group through methods like epoxidation, dihydroxylation, or C-H activation. Such derivatizations would generate a library of novel compounds with diverse functionalities and potential applications. The development of vinyl sulfonimidamides, which are aza-isosteres of vinyl sulfonamides, has shown that modifying the sulfur center can tune the electrophilicity and reactivity of the vinyl group. nih.govacs.org This suggests that similar strategies could be applied to this compound to modulate its chemical properties.

Table 2: Potential Unconventional Reactions and Derivatizations of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Unconventional Reactivity | ||

| [4+2] Cycloaddition (Diels-Alder) | Conjugated dienes, heat or Lewis acid catalysis | Cyclic sulfonamides |

| [3+2] Cycloaddition | Azides, nitrones | Heterocyclic sulfonamides |

| Radical Addition | Radical initiators, various radical precursors | Functionalized alkylsulfonylcarbamates |

| Novel Derivatizations | ||

| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless or Jacobsen epoxidation) | Chiral epoxysulfonylcarbamates |

| Asymmetric Dihydroxylation | OsO₄, chiral ligands | Chiral dihydroxysulfonylcarbamates |

| C-H Functionalization | Transition-metal catalysts (e.g., Pd, Rh) | Substituted vinylsulfonylcarbamates |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of this compound synthesis into continuous flow chemistry systems represents a significant step towards more sustainable and efficient production. amt.ukmt.comvapourtec.com

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. nih.gov The synthesis of sulfonamides, in general, has been shown to benefit from flow-based approaches, leading to higher yields and purity. springernature.com For this compound, a continuous flow setup could enable precise control over reaction parameters, minimizing side reactions and facilitating in-line purification.

In addition to flow chemistry, the adoption of more sustainable synthetic methods is a critical future direction. This includes the use of greener solvents, the development of catalyst recycling protocols, and the exploration of mechanochemical synthesis, which can reduce or eliminate the need for solvents. rsc.orgresearchgate.net Recent research has highlighted sustainable methods for sulfonamide synthesis, such as oxidative chlorination in environmentally friendly solvents, which could be adapted for the production of this compound. rsc.orgresearcher.life

Table 3: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Small reaction volumes enhance safety and control over exotherms. mt.com |

| Scalability | Often requires significant redevelopment for scale-up. | Readily scalable by extending reaction time or using parallel reactors. |

| Efficiency | Slower reaction times and often requires workup between steps. | Reduced reaction times due to efficient mixing and heat transfer; potential for multi-step, continuous processes. researchgate.net |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |

| Sustainability | Often generates significant solvent and reagent waste. | Reduced solvent consumption and potential for solvent recycling and catalyst immobilization. rsc.orgrsc.org |

Q & A

Q. What are the common synthetic routes for tert-butyl vinylsulfonylcarbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate protection strategies. A general approach involves reacting vinylsulfonyl chloride with tert-butyl carbamate precursors under inert conditions. For example, tert-butyl carbamates are often synthesized using SN1/SN2 mechanisms, where tert-butyl alcohols react with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to form the sulfonamide bond . Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product .

Q. How should this compound be handled and stored to ensure stability?

- Storage : Store in airtight containers at room temperature (20–25°C) in a cool, dry, well-ventilated area. Avoid direct sunlight and moisture, as hydrolysis can degrade the carbamate group .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors .

- Incompatibilities : Strong acids/bases and oxidizing agents may decompose the compound; separate storage is critical .

Q. What purification methods are effective for this compound?

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities.

- Chromatography : Silica gel chromatography with gradient elution (e.g., hexane to ethyl acetate) resolves byproducts.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., ¹H NMR to verify tert-butyl protons at ~1.4 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation.

- DOE (Design of Experiments) : Vary temperature, solvent polarity, and reagent stoichiometry to identify optimal parameters. For example, excess vinylsulfonyl chloride (1.2 equiv) may drive the reaction to completion .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What advanced analytical techniques are recommended for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- X-ray Crystallography : Resolve stereochemistry and confirm tert-butyl group conformation, as bulky substituents often adopt axial positions in cyclic intermediates .

- Dynamic NMR : Study rotational barriers of the sulfonyl group at low temperatures (−40°C) to assess conformational stability .

Q. How can researchers address contradictions in reported stability data for this compound?

- Comparative Studies : Replicate stability tests under varying conditions (e.g., humidity, light exposure) using TGA (thermogravimetric analysis) to measure decomposition thresholds .

- Degradation Pathway Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., tert-butylamine or vinylsulfonic acid) and propose stabilization strategies, such as adding desiccants to storage containers .

- Literature Meta-Analysis : Cross-reference peer-reviewed studies and patents (e.g., EP 3 987 456 A1 ) to identify consensus on degradation triggers.

Methodological Considerations

- Safety Protocols : Always conduct reactivity tests with small quantities (<100 mg) to assess exothermic risks. Use explosion-proof equipment when scaling up reactions .

- Data Reproducibility : Document solvent batch numbers and humidity levels, as trace water can significantly impact carbamate stability .

- Environmental Impact : Follow waste disposal guidelines for sulfonamides, as they may exhibit aquatic toxicity. Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.